7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple nitrogen atoms. The compound is formally designated as 7-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine, which precisely describes the structural arrangement and substitution pattern. This nomenclature indicates the presence of a triazolo[4,5-d]pyrimidine bicyclic system where the triazole ring is fused to the pyrimidine ring through specific carbon and nitrogen positions.
The structural representation can be accurately described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as "C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2". This linear notation provides a complete description of the molecular connectivity, beginning with the phenyl ring and proceeding through the heterocyclic system. The International Chemical Identifier representation further confirms the structure as "InChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H", providing a standardized method for representing the complete molecular structure.
The International Chemical Identifier Key, which serves as a hashed version of the full International Chemical Identifier, is recorded as "KVCGBXCBEHBNSH-UHFFFAOYSA-N". This unique identifier ensures unambiguous chemical identification across databases and literature sources. The structural framework consists of a phenyl group (C6H5) connected to the nitrogen atom at position 3 of the triazole ring, while a chlorine atom occupies position 7 of the pyrimidine ring within the fused bicyclic system.
Properties
IUPAC Name |
7-chloro-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGBXCBEHBNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455464 | |
| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17466-00-1 | |
| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
Step 1: Formation of Key Intermediate
3-amino-5-chloropyrazole is reacted with benzoyl isothiocyanate to form a thiourea intermediate. This step is usually carried out in ethanol or acetonitrile under reflux conditions to ensure complete reaction.
Step 2: Cyclization
The intermediate is then treated with hydrazine hydrate, which induces cyclization to form the triazolo[4,5-d]pyrimidine ring system. The reaction is maintained under reflux for several hours to drive the reaction to completion.
Step 3: Purification
The crude product is purified by recrystallization or chromatographic methods to achieve high purity.
Industrial-Scale Synthesis
Industrial methods adapt the laboratory procedure with modifications to improve scalability, safety, and environmental impact:
- Use of continuous flow reactors to enhance reaction control and throughput.
- Optimization of solvent systems to reduce waste and cost.
- Automated systems for reagent addition and temperature control to ensure consistent product quality.
- Process intensification to reduce reaction times and increase yields.
While the above method is common, related heterocyclic syntheses provide insights into alternative approaches that might be adapted for this compound, especially concerning the preparation of related chlorinated fused pyrimidines:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via multi-step synthesis involving ethyl 2-cyano-4,4-dimethoxybutanoate intermediates, formamidine addition, cyclization, and chlorination steps. This method achieves high purity (>99.5%) and yields around 65-75% in key steps.
One-pot condensation and cyclization reactions using formamidine salts and chlorinated precursors under controlled temperature (0-50°C for condensation, 50-110°C for elimination) have been reported to streamline synthesis and improve efficiency.
Though these methods focus on pyrrolo[2,3-d]pyrimidine derivatives, the principles of cyclization, substitution, and chlorination are applicable to the synthesis of triazolopyrimidines like 7-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiourea intermediate formation | 3-amino-5-chloropyrazole, benzoyl isothiocyanate, ethanol or acetonitrile, reflux | Ensures formation of phenyl-substituted intermediate |
| Cyclization | Hydrazine hydrate, reflux in ethanol or acetonitrile | Forms fused triazolo ring system |
| Purification | Recrystallization or chromatography | Achieves high purity |
- Laboratory yields typically range from 60-80% depending on reaction optimization.
- Purity after recrystallization or chromatographic purification generally exceeds 98%.
- Industrial processes aim for yields above 75% with purity >99%, employing continuous flow and optimized reagent ratios.
- The cyclization step involves nucleophilic attack of hydrazine on the thiourea intermediate, facilitating ring closure to the triazole fused to the pyrimidine.
- The chlorine atom at the 7th position remains intact during cyclization but can be a site for further nucleophilic substitution if desired.
| Method Type | Key Steps | Solvents | Temperature | Yield (%) | Purity (%) | Scale |
|---|---|---|---|---|---|---|
| Laboratory synthesis | Thiourea formation + cyclization | Ethanol, acetonitrile | Reflux (~78-82°C) | 60-80 | >98 | Small scale |
| Industrial synthesis | Optimized continuous flow, automated | Optimized solvents | Controlled reflux | >75 | >99 | Large scale |
| Alternative route (related pyrimidines) | Multi-step condensation, cyclization, chlorination | Various (e.g., DMF, THF) | 0-110°C (stepwise) | 65-75 | >99.5 | Pilot to industrial |
The preparation of 7-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine is well-established through cyclization of phenyl-substituted precursors with hydrazine hydrate under reflux conditions. Industrial methods enhance this process by employing continuous flow techniques and optimized reaction parameters to achieve high yields and purity suitable for pharmaceutical applications. Alternative synthetic strategies from related pyrimidine chemistry offer valuable insights for further process improvements.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Cyclization Reactions: Catalysts such as palladium or copper salts in the presence of ligands.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazolopyrimidines with various functional groups.
Cyclization Reactions: Polycyclic heterocycles with potential biological activities.
Oxidation and Reduction: Oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The triazole ring enhances the interaction with biological targets, making compounds like 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine promising candidates for cancer treatment. Studies have shown that modifications in the triazolo-pyrimidine framework can lead to increased potency against various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Its structural features allow it to disrupt microbial cell functions, which has been observed in vitro against a range of bacteria and fungi. This property positions it as a potential lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Research suggests that it may inhibit specific pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
Material Science
Polymer Chemistry
The incorporation of triazolo-pyrimidine derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for better cross-linking within polymer chains, leading to improved performance characteristics in various applications .
Nanotechnology
There is ongoing research into the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals can be utilized to create nanocarriers that enhance the bioavailability of therapeutic agents .
Catalytic Applications
Organocatalysis
The compound has been investigated as a potential organocatalyst due to its ability to facilitate various organic transformations. Its nitrogen-rich structure allows it to stabilize transition states during chemical reactions, thereby increasing reaction rates and yields. This application is particularly relevant in synthesizing complex organic molecules .
Summary of Findings
Mechanism of Action
The mechanism of action of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structural Analogues
The triazolopyrimidine scaffold allows extensive modifications, enabling tailored physicochemical and biological properties. Below is a systematic comparison with key analogues:
Substitution at Position 7
Chlorine vs. Amine/Thio Groups
- 7-Chloro derivative (Target Compound) : Exhibits moderate reactivity in nucleophilic substitution reactions, enabling functionalization with amines or thiols .
- 7-Amine derivative (3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine): Synthesized via ammonolysis of the chloro analogue. The NH₂ group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., methanol) .
Dichloro Substitution
Modifications at Position 3
Phenyl vs. Benzyl/Phenethyl Groups
- 3-Phenyl group (Target Compound) : Balances aromatic interactions and steric bulk, favoring interactions with hydrophobic enzyme pockets .
- 3-Phenethyl derivative (7-chloro-3-phenethyl-3H-triazolo[4,5-d]pyrimidine) : The extended alkyl chain enhances lipophilicity (logP > 3), favoring blood-brain barrier penetration .
Hybrid Derivatives with Additional Functional Groups
Piperazine-Substituted Analogues
- 3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine hydrochloride : The piperazine moiety improves aqueous solubility (via protonation) and enables salt formation, enhancing bioavailability .
Hydrazinyl-Hybrids
Key Data Table
Biological Activity
7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by a fused triazole and pyrimidine ring system, makes it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHClN
- CAS Number : 17466-00-1
- SMILES : C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2
- InChI Key : KVCGBXCBEHBNSH-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly kinases involved in cellular signaling pathways.
- Receptor Modulation : It acts as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing the response to acetylcholine and nicotine, which is crucial for cognitive functions and neuroprotection .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it was effective against leukemia cells by inducing apoptosis through the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Efficacy : It showed considerable activity against Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentrations (MICs) demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Lacks phenyl group | Limited activity |
| 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Lacks chlorine atom | Moderate activity |
| 7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Methyl instead of phenyl | Varies in potency |
The presence of both the chlorine atom at position 7 and the phenyl group at position 3 enhances the compound's biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could reverse cognitive deficits induced by scopolamine in animal models through modulation of nAChRs .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited potent antimicrobial activity against various strains of bacteria and fungi. The results highlighted its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can purity be maximized?
- Methodological Answer : The synthesis often involves cyclocondensation of chlorinated pyrimidine precursors with phenyl-triazole derivatives under reflux conditions. For example, describes the use of ethyl acetates and cyclopentane derivatives in multi-step reactions, emphasizing anhydrous solvents and controlled temperatures (~80–100°C) to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (e.g., ethanol/water systems) is critical for achieving >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The phenyl group (δ 7.2–7.8 ppm for aromatic protons) and triazole ring (distinct coupling patterns) should dominate the spectrum. Chlorine substituents deshield adjacent carbons, observable in 13C NMR .
- IR : Look for C-Cl stretching at ~750 cm⁻¹ and triazole/pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₁H₇ClN₆. Fragmentation patterns (e.g., loss of Cl or phenyl groups) confirm substituent positions .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator (humidity <30%). highlights that improper storage in humid environments accelerates hydrolysis of the triazole ring, reducing reactivity in downstream applications .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions, identifying electrophilic sites (e.g., C-5 or C-7 positions). Solvent effects (PCM model) should be included to simulate reaction environments. emphasizes linking computational results to experimental kinetics (e.g., Hammett plots) to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Structural Confirmation : Use X-ray crystallography (as in ) to verify substituent positions, as misassigned structures often lead to conflicting bioactivity reports .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to harmonize data from disparate studies, focusing on shared molecular targets (e.g., kinase inhibition) .
Q. How can heterogeneous catalysis be optimized for scaling up reactions involving this compound without compromising yield?
- Methodological Answer : Use immobilized catalysts (e.g., Pd/C or zeolites) in flow reactors to enhance reaction efficiency. suggests that adjusting pressure (1–3 bar) and residence time (30–60 min) minimizes byproduct formation during halogen exchange reactions .
Methodological Considerations for Advanced Studies
- Crystallography : Single-crystal X-ray diffraction ( ) is indispensable for resolving stereochemical ambiguities, particularly in derivatives with chiral centers .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor rapid triazole ring-opening reactions, correlating rate constants with pH and temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
